4-Bromo-2-(oxetan-3-yloxy)benzonitrile
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Overview
Description
4-Bromo-2-(oxetan-3-yloxy)benzonitrile is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxetan-3-yloxy)benzonitrile typically involves the following steps:
Bromination: The starting material, 2-(oxetan-3-yloxy)benzonitrile, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxetan-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzonitriles.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-Bromo-2-(oxetan-3-yloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of molecules with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)benzonitrile depends on its specific application. In general, its reactivity is influenced by the presence of the bromine atom and the oxetane ring, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the oxetane ring, making it less versatile in certain chemical reactions.
2-Bromobenzonitrile: Substitution pattern differs, affecting its reactivity and applications.
4-Iodobenzonitrile: Similar structure but with iodine instead of bromine, leading to different reactivity in coupling reactions.
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-bromo-2-(oxetan-3-yloxy)benzonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-7(4-12)10(3-8)14-9-5-13-6-9/h1-3,9H,5-6H2 |
InChI Key |
CIVUKOLKAGDDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
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